molecular formula C9H19ClN2O2 B1457865 N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride CAS No. 1384430-00-5

N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride

Cat. No. B1457865
M. Wt: 222.71 g/mol
InChI Key: KODUVRNWQISPQT-UHFFFAOYSA-N
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Description

“N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride” is a chemical compound with the molecular formula C9H18N2O2.ClH . It has a molecular weight of 222.71 . The compound is also known by other names such as "4-Piperidineacetamide, N,N-dimethyl-, hydrochloride (1:1)" .


Molecular Structure Analysis

The InChI code for “N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride” is 1S/C9H18N2O2.ClH/c1-11(2)9(12)7-13-8-3-5-10-6-4-8;/h8,10H,3-7H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Antimicrobial and Antifungal Applications

N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have demonstrated significant antimicrobial activities against pathogenic bacteria and Candida species. The presence of a 2,6-dimethylpiperidine group and specific substituents on the benzothiazole ring enhances their anticandidal activity, indicating the potential of N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride derivatives in antimicrobial applications (Mokhtari & Pourabdollah, 2013).

Synthesis and Process Research

A practical process for synthesizing N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, a related compound, has been described. This process involves starting from piperazine and N-chloroacetyl-2,6-xylidine, demonstrating the relevance of this chemical structure in synthetic chemistry and process development (Guillaume et al., 2003).

Structural and Chemical Analysis

Studies on N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which include compounds structurally similar to N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride, have been characterized by X-ray powder diffraction. These compounds are potential pesticides, indicating the versatility of N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride in chemical analysis and potential agricultural applications (Olszewska, Tarasiuk & Pikus, 2011).

Application in Medicinal Chemistry

The synthesis of cis-3,4-disubstituted piperidines through ring transformation has been explored, highlighting the role of similar compounds in the development of new templates in medicinal chemistry. This research emphasizes the significance of N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride in the synthesis of valuable compounds for medicinal applications (Mollet et al., 2011).

Safety And Hazards

The safety information available indicates that “N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It’s always important to handle chemical substances with appropriate safety measures.

properties

IUPAC Name

N,N-dimethyl-2-piperidin-4-yloxyacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-11(2)9(12)7-13-8-3-5-10-6-4-8;/h8,10H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODUVRNWQISPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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